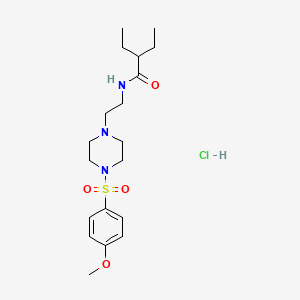
4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (4-CIPDMB) is an organic compound belonging to the benzimidazole family. It is a white crystalline solid, soluble in water, and has a melting point of about 181°C. 4-CIPDMB is a versatile compound used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has a variety of scientific research applications. It has been used in the synthesis of novel benzimidazole derivatives, which are useful for the development of new drugs and medicines. 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has also been used in the synthesis of novel heterocyclic compounds, which can be used as potential antitumor agents. Additionally, 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has been used in the synthesis of novel metal-organic frameworks, which can be used for gas storage and sensing applications.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is not yet fully understood. However, it is believed that 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can interact with various biological targets, such as proteins, enzymes, and receptors, in order to exert its effects. For example, 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has been shown to interact with the estrogen receptor, which is involved in the regulation of several physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide are not yet fully understood. However, it has been shown to have a variety of effects, including anti-inflammatory, anti-oxidative, and anti-apoptotic activities. Additionally, 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has been shown to possess anti-cancer activity, as well as to inhibit the growth of certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide in laboratory experiments is its versatility. 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can be used in a variety of scientific research applications, such as the synthesis of novel benzimidazole derivatives, heterocyclic compounds, and metal-organic frameworks. Additionally, 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is relatively easy to synthesize and is relatively stable in the laboratory environment.
However, there are some limitations to using 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide in laboratory experiments. For example, 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a relatively new compound and its mechanism of action is not yet fully understood. Additionally, 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a relatively expensive compound and its availability is limited.
Zukünftige Richtungen
The potential future directions of research involving 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide include: further investigation of its mechanism of action; development of novel derivatives of 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide for use in drug development; investigation of its potential anti-cancer activity; and investigation of its potential for use in gas storage and sensing applications. Additionally, further research could be conducted to determine the safety and toxicity of 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, as well as its potential for use in medical treatments.
Synthesemethoden
4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can be synthesized using a two-step reaction sequence. The first step involves the reaction of 4-chlorobenzaldehyde and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of triethylamine (TEA) to form the Schiff base. The second step involves the reaction of the Schiff base with 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonyl chloride in the presence of dichloromethane (DCM) to form 4-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide.
Eigenschaften
IUPAC Name |
4-chloro-N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-11(2)22-10-20-18-16(22)9-12(3)13(4)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,21H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXJSLRZMLSZNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)

![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)

![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)
![2-hydroxy-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2387368.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2387369.png)